7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O5 and its molecular weight is 472.546. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Chemical Properties
Research into compounds with complex molecular structures similar to 7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione often focuses on understanding their chemical properties and structural configurations. For instance, the study of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline elucidates typical geometric configurations and hydrogen bonding networks within similar compounds, which are crucial for their potential applications in drug design and material science (Karczmarzyk et al., 1995).
Cardiovascular Activity
Compounds structurally related to the queried chemical have been synthesized and evaluated for their cardiovascular activity. For example, derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been tested for electrocardiographic, antiarrhythmic, and hypotensive activities, providing insights into their therapeutic potentials (Chłoń-Rzepa et al., 2004).
Antihistaminic and Psychotropic Activity
Further investigations into theophylline or theobromine derivatives, which share structural similarities with the compound , have revealed their potential antihistaminic activity. Some of these compounds have shown significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential in treating allergic reactions (Pascal et al., 1985). Additionally, new series of 8-aminoalkyl derivatives of purine-2,6-dione have been explored for their affinity and pharmacological evaluation regarding serotonin receptors, highlighting their potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
Xanthene derivatives, including those structurally related to the compound of interest, have been developed and evaluated for their antiasthmatic activity. This research underscores the importance of such compounds in developing new therapeutic agents targeting respiratory conditions (Bhatia et al., 2016).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer (PET) capabilities of piperazine substituted naphthalimide compounds, similar to the queried chemical, have been studied. These properties are essential for the development of optical materials and sensors (Gan et al., 2003).
properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5/c1-16-6-4-5-7-18(16)34-15-17(31)14-29-19-20(25(2)23(33)26(3)21(19)32)24-22(29)28-10-8-27(9-11-28)12-13-30/h4-7,17,30-31H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGZLLCULODAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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